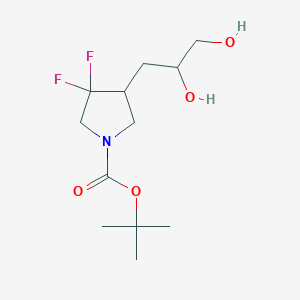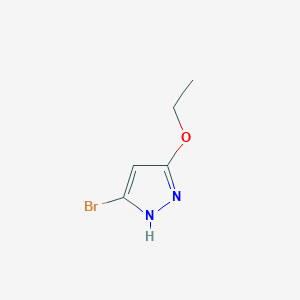
5-Acetamido-2-(pentafluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-(pentafluoroethyl)pyridine is a chemical compound with the molecular formula C₉H₇F₅N₂O and a molecular weight of 254.16 g/mol . It is also known by the synonym N-(6-Perfluoroethyl-3-pyridyl)acetamide . This compound is used primarily in laboratory settings and has various applications in scientific research .
Preparation Methods
The preparation of 5-Acetamido-2-(pentafluoroethyl)pyridine involves synthetic routes that typically include the reaction of 2-(pentafluoroethyl)pyridine with acetic anhydride in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
5-Acetamido-2-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Acetamido-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe in various biological studies.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Acetamido-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Acetamido-2-(pentafluoroethyl)pyridine can be compared with other similar compounds, such as:
- 2-Acetamido-5-(trifluoromethyl)pyridine
- 2-Acetamido-5-(difluoromethyl)pyridine
- 2-Acetamido-5-(fluoromethyl)pyridine
These compounds share structural similarities but differ in the number and type of fluorine atoms attached to the pyridine ring. The presence of pentafluoroethyl groups in this compound imparts unique chemical and physical properties, making it distinct from its analogs .
Properties
IUPAC Name |
N-[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5N2O/c1-5(17)16-6-2-3-7(15-4-6)8(10,11)9(12,13)14/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIYUAIKVLBBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023194 |
Source


|
| Record name | N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580464-60-3 |
Source


|
| Record name | N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B8017825.png)

![Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8017829.png)



![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol](/img/structure/B8017840.png)



![Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8017870.png)


